molecular formula C16H20O2 B14544045 2-(2-Oxo-2-phenylethyl)cyclooctan-1-one CAS No. 62369-04-4

2-(2-Oxo-2-phenylethyl)cyclooctan-1-one

Cat. No.: B14544045
CAS No.: 62369-04-4
M. Wt: 244.33 g/mol
InChI Key: HCEPJMBEGDIBPY-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-phenylethyl)cyclooctan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclooctane ring with a phenylethyl group and a ketone functional group attached to it. The presence of these functional groups imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-phenylethyl)cyclooctan-1-one can be achieved through various synthetic routes. One common method involves the reaction of cyclooctanone with phenylacetic acid under acidic conditions. The reaction typically proceeds through a Friedel-Crafts acylation mechanism, where the phenylacetic acid acts as the acylating agent. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-phenylethyl)cyclooctan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Oxo-2-phenylethyl)cyclooctan-1-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-phenylethyl)cyclooctan-1-one involves interactions with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenylethyl group can engage in various binding interactions. These interactions can modulate biological pathways and exert specific effects depending on the context.

Comparison with Similar Compounds

Similar Compounds

    Cyclooctanone: Lacks the phenylethyl group, making it less complex.

    Phenylacetic acid: Contains the phenylethyl group but lacks the cyclooctane ring.

    Cyclohexanone: A smaller ring structure compared to cyclooctane.

Uniqueness

2-(2-Oxo-2-phenylethyl)cyclooctan-1-one is unique due to the combination of the cyclooctane ring and the phenylethyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62369-04-4

Molecular Formula

C16H20O2

Molecular Weight

244.33 g/mol

IUPAC Name

2-phenacylcyclooctan-1-one

InChI

InChI=1S/C16H20O2/c17-15-11-7-2-1-4-10-14(15)12-16(18)13-8-5-3-6-9-13/h3,5-6,8-9,14H,1-2,4,7,10-12H2

InChI Key

HCEPJMBEGDIBPY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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